3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid
Overview
Description
3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid, also known as 3-ADPA, is a novel acetylated pyrrolidine derivative that has recently been studied for its potential applications in organic synthesis and medicinal chemistry. 3-ADPA is an important intermediate in the synthesis of several compounds, including those used in the treatment of cancer, inflammation, and other diseases.
Scientific Research Applications
Synthesis and Chemical Properties
- A series of novel substituted isoxazoline-incorporated pyrrole derivatives were synthesized by reacting 3-acetyl-2,4-dimethyl pyrrole with different substituted benzaldehyde. These compounds were evaluated for their antimicrobial activity, showcasing the potential of 3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid derivatives in developing new antibacterial agents (Kumar, Kumar, & Nihana, 2017).
- Research into the reactivity of 3,4-dihydroxy-6-oxo-2,4-alkadienoic acid esters revealed insights into the formation of regioisomeric esters and their structural characterization through spectroscopic methods. This study underlines the chemical versatility of compounds related to 3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid (Mukovoz et al., 2015).
Applications in Pharmacology and Materials Science
- In pharmacological research, structural analogs of 3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid have been synthesized and evaluated for their anti-inflammatory and analgesic properties. One study focused on a novel N-pyrrolylcarboxylic acid structurally similar to celecoxib, highlighting the compound's potential in medicinal chemistry (Zlatanova et al., 2019).
- The synthesis and evaluation of pyrrolo[2,3-c]azepine-4,8-dione derivatives based on 3-(1H-pyrrole-2-carbonyl) propionic acids demonstrate the compound's utility in creating new molecules with potential pharmacological activity. This showcases the versatility of pyrrole derivatives in drug development and the broader field of organic chemistry (Bin-bin, 2012).
properties
IUPAC Name |
3-(3-acetyl-2,4-dimethylpyrrol-1-yl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7-6-12(5-4-10(14)15)8(2)11(7)9(3)13/h6H,4-5H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCXXQHSIPJVDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C1C(=O)C)C)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.